LASSBio-873

Description

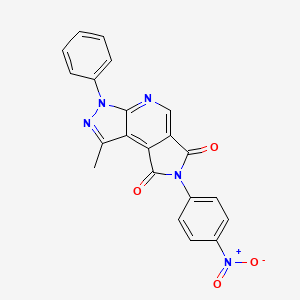

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H13N5O4 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

3-methyl-11-(4-nitrophenyl)-5-phenyl-4,5,7,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8-tetraene-10,12-dione |

InChI |

InChI=1S/C21H13N5O4/c1-12-17-18-16(11-22-19(17)25(23-12)14-5-3-2-4-6-14)20(27)24(21(18)28)13-7-9-15(10-8-13)26(29)30/h2-11H,1H3 |

InChI Key |

STCOXCNGCBGUIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=NC=C3C(=C12)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

LASSBio-873 and its Mechanism of Action in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with a range of dose-limiting side effects. LASSBio-873, a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, has emerged as a promising therapeutic candidate, demonstrating potent analgesic effects in preclinical models of neuropathic pain. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with the M2 muscarinic acetylcholine receptor and the subsequent signaling cascades that culminate in pain relief.

Core Mechanism of Action: M2 Muscarinic Receptor Agonism

This compound functions as a muscarinic cholinergic receptor agonist.[1] Extensive preclinical evidence points to the M2 subtype of muscarinic acetylcholine receptors (M2 mAChR) as the primary target for its analgesic effects in neuropathic pain.[2] The analgesic efficacy of this compound is significantly attenuated by the administration of methoctramine, a selective M2 receptor antagonist, confirming the critical role of this receptor subtype in its mechanism of action.[2]

M2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins of the Gi/o family.[3][4] Activation of M2 receptors by an agonist like this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

Signaling Pathways Downstream of M2 Receptor Activation

The activation of M2 receptors in the central nervous system, particularly in the dorsal horn of the spinal cord, is pivotal to the analgesic effect of this compound. The key signaling events are as follows:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit of the activated G-protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation and sensitization of various ion channels and receptors that contribute to neuronal hyperexcitability in chronic pain states.

-

Modulation of Ion Channels: The Gβγ subunits of the G-protein can directly interact with and modulate the activity of ion channels. A key effect in the context of pain is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it more difficult for the neuron to fire an action potential.

-

Presynaptic Inhibition of Neurotransmitter Release: M2 receptors are prominently located on presynaptic terminals of primary afferent neurons in the dorsal horn. Their activation by this compound is thought to inhibit the release of excitatory neurotransmitters, most notably glutamate, from these terminals. This reduction in glutamate release dampens the transmission of nociceptive signals to second-order neurons.

-

Enhancement of Inhibitory Neurotransmission: Evidence suggests that M2 receptor activation can also enhance the release of inhibitory neurotransmitters, such as gamma-aminobutyric acid (GABA) and glycine, from spinal interneurons. This increased inhibitory tone further contributes to the suppression of nociceptive signaling within the dorsal horn.

The following diagram illustrates the proposed signaling pathway of this compound at a synapse in the dorsal horn of the spinal cord.

Quantitative Data

Currently, published quantitative data on the binding affinity and functional potency of this compound at the M2 muscarinic receptor is limited. The primary available in vivo efficacy data comes from a study utilizing a rat model of neuropathic pain.

| Compound | Animal Model | Pain Type | Route of Administration | Effective Dose | Observed Effect | Reference |

| This compound | Spinal Nerve Ligation (Rat) | Neuropathic | Oral (p.o.) | 100 mg/kg (daily for 7 days) | Inhibition of thermal hyperalgesia and mechanical allodynia |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on neuropathic pain.

Spinal Nerve Ligation (SNL) Model in Rats

This surgical model is used to induce peripheral neuropathic pain that mimics symptoms observed in humans.

Objective: To create a consistent and long-lasting state of thermal hyperalgesia and mechanical allodynia in one hind paw of the rat.

Procedure:

-

Animal Preparation: Male Sprague-Dawley rats (typically 175-200g) are used. Animals are anesthetized, often with isoflurane. The surgical area on the back is shaved and sterilized.

-

Surgical Incision: A dorsal midline incision is made at the level of the lumbar spine to expose the paraspinal muscles.

-

Exposure of Spinal Nerves: The L5 and L6 spinal nerves are located and exposed, often by removing a portion of the transverse process of the L6 vertebra.

-

Ligation: The L5 and L6 spinal nerves are tightly ligated with a non-absorbable suture (e.g., 6-0 silk). Care is taken not to damage the adjacent L4 spinal nerve.

-

Closure: The muscle and skin incisions are closed in layers using appropriate sutures or staples.

-

Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative analgesia for a short period to manage surgical pain. They are housed individually or in small groups with easy access to food and water. Behavioral testing typically commences several days after surgery to allow for the development of neuropathic pain symptoms.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Objective: To quantify the sensitivity to a non-noxious mechanical stimulus.

Procedure:

-

Acclimatization: Rats are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimate for at least 15-20 minutes before testing.

-

Stimulation: A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw. The filaments are applied from below through the mesh floor.

-

Response: A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the filament.

-

Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The testing begins with a mid-range filament. If there is a response, a weaker filament is used next. If there is no response, a stronger filament is used. This continues in a specific pattern, and the 50% withdrawal threshold is calculated from the pattern of responses.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency of paw withdrawal in response to a thermal stimulus.

Objective: To quantify the sensitivity to a noxious heat stimulus.

Procedure:

-

Acclimatization: Rats are placed in individual transparent plastic chambers on a glass floor and allowed to acclimate.

-

Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

-

Response: The time taken for the rat to withdraw its paw from the heat source is automatically recorded. This is the paw withdrawal latency.

-

Cut-off Time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage in the absence of a response.

-

Testing: Several measurements are taken for each paw, with a sufficient interval between stimuli to avoid sensitization. The average paw withdrawal latency is then calculated.

Conclusion

This compound represents a promising avenue for the development of novel analgesics for neuropathic pain. Its mechanism of action, centered on the activation of M2 muscarinic acetylcholine receptors in the spinal cord, offers a distinct therapeutic approach compared to existing treatments. By inhibiting the release of excitatory neurotransmitters and enhancing inhibitory neurotransmission, this compound effectively dampens the hyperexcitability of nociceptive pathways that characterizes neuropathic pain. Further research to fully elucidate the quantitative pharmacology of this compound and its downstream signaling targets will be crucial in advancing this compound through the drug development pipeline and ultimately providing a new therapeutic option for patients suffering from this debilitating condition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spinal α2-adrenergic and muscarinic receptors and the NO release cascade mediate supraspinally produced effectiveness of gabapentin at decreasing mechanical hypersensitivity in mice after partial nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of M2, M3, and M4 Muscarinic Receptor Subtypes in the Spinal Cholinergic Control of Nociception Revealed Using siRNA in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

LASSBio-873: A Technical Guide to a Novel Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivative with Muscarinic Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-873, chemically identified as 1-methyl-7-(4-nitrophenyl)-3-phenyl-3,6,7,8-tetrahydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6,8-dione, is a novel synthetic compound belonging to the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine class of heterocyclic molecules. Exhibiting significant sedative, hypnotic, and analgesic properties, this compound has emerged as a promising candidate for the development of new therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, synthesis, pharmacological activity, and mechanism of action, with a focus on its role as a muscarinic agonist. Detailed experimental protocols for its synthesis and key in vivo assays are provided, alongside a compilation of available quantitative data to facilitate further research and development.

Chemical Structure and Properties

This compound possesses a unique and complex heterocyclic core, the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine system. This scaffold is functionalized with a methyl group at the 1-position, a phenyl group at the 3-position, and a 4-nitrophenyl group at the 7-position of the fused ring system.

Chemical Name: 1-methyl-7-(4-nitrophenyl)-3-phenyl-3,6,7,8-tetrahydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6,8-dione

Molecular Formula: C₂₁H₁₃N₅O₄

Core Structure: Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine

Synthesis

The synthesis of this compound is achieved through a regioselective hetero Diels-Alder reaction.[1][2] This key step involves the cycloaddition of an azabutadiene derivative with a functionalized N-phenylmaleimide. While the full detailed protocol from the primary literature is not publicly available, the general synthetic strategy is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Pharmacological Activity and Mechanism of Action

This compound exhibits a range of central nervous system activities, including sedative, hypnotic, and analgesic effects.[1][2][3] Its mechanism of action is primarily attributed to its activity as a muscarinic cholinergic receptor agonist. Specifically, the analgesic effects of this compound have been shown to be mediated through the M2 muscarinic receptor subtype. This was demonstrated by the inhibition of its analgesic effect by the M2 selective antagonist, methoctramine.

Signaling Pathway

As a muscarinic M2 receptor agonist, this compound is proposed to activate the Gi/o signaling cascade. This pathway typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia.

Signaling Pathway of this compound

Caption: Proposed M2 muscarinic receptor signaling.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the in vivo pharmacological effects of this compound.

Table 1: Sedative Activity of this compound in the Open Field Test

| Treatment Group | Dose (mg/kg) | Locomotor Activity (movements/min ± SEM) |

| Control | - | 205.2 ± 25.6 |

| This compound | 4 | 87.6 ± 16.2* |

| This compound + Atropine | 4 | 192.9 ± 30.2 |

*p < 0.05 compared to control. Data from.

Table 2: Antinociceptive and Antihyperalgesic Activity of this compound

| Assay | Treatment Group | Dose (mg/kg) | Nociceptive Response |

| Formalin Test (Inflammatory Phase) | Control | - | 197.6 ± 14.5 s |

| This compound | 4 | 84.4 ± 10.3 s | |

| Carrageenan-induced Hyperalgesia | Control | - | 2.1 ± 0.3 s (latency) |

| This compound | 6 | 5.6 ± 0.6 s |

*p < 0.05 compared to control. Data from.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the literature for the pharmacological characterization of this compound.

Open Field Test for Sedative Activity

This test assesses spontaneous locomotor activity and exploratory behavior in a novel environment. A reduction in these activities is indicative of a sedative effect.

Apparatus:

-

An open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.

-

The floor is divided into equal squares.

-

The arena is placed in a quiet, dimly lit room.

-

A video camera is mounted above the arena to record the sessions.

Procedure:

-

Administer this compound (e.g., 4 mg/kg, p.o.) or vehicle to the animals (mice or rats).

-

After a predetermined time (e.g., 30 minutes), gently place the animal in the center of the open-field arena.

-

Record the animal's activity for a set duration (e.g., 5-10 minutes).

-

Analyze the recorded video to quantify parameters such as the number of lines crossed (locomotor activity), time spent in the central versus peripheral zones, and rearing frequency.

-

Thoroughly clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.

Formalin Test for Nociception

This model of tonic pain involves two distinct phases of nociceptive behavior, with the second phase being associated with inflammatory pain.

Procedure:

-

Administer this compound (e.g., 4 mg/kg, p.o.) or vehicle to the animals.

-

After a set pretreatment time, inject a dilute formalin solution (e.g., 20 µL of 1-5% formalin) subcutaneously into the plantar surface of one hind paw.

-

Immediately place the animal in a transparent observation chamber.

-

Record the cumulative time the animal spends licking, biting, or flinching the injected paw during two distinct periods: the early phase (0-5 minutes post-injection) and the late/inflammatory phase (15-30 minutes post-injection).

-

A reduction in the duration of these nociceptive behaviors in the this compound treated group compared to the control group indicates an analgesic effect.

Carrageenan-induced Thermal Hyperalgesia

This assay is used to evaluate the antihyperalgesic effects of a compound in a model of inflammatory pain.

Apparatus:

-

A hot plate apparatus with a surface temperature maintained at a constant, non-noxious temperature (e.g., 55 ± 0.5 °C).

-

A transparent cylinder to confine the animal to the hot surface.

Procedure:

-

Induce inflammation by injecting a carrageenan solution (e.g., 1% in saline) into the plantar surface of one hind paw of the animal.

-

At the peak of the inflammatory response (e.g., 3 hours post-carrageenan), administer this compound (e.g., 6 mg/kg, p.o.) or vehicle.

-

At a specific time after drug administration, place the animal on the hot plate.

-

Measure the latency (in seconds) for the animal to exhibit a nociceptive response, such as paw licking, flicking, or jumping.

-

A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

-

An increase in the paw withdrawal latency in the this compound treated group compared to the vehicle-treated group indicates an antihyperalgesic effect.

Conclusion

This compound is a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative with demonstrated sedative and analgesic properties. Its mechanism of action as a muscarinic M2 receptor agonist provides a promising avenue for the development of new treatments for pain and potentially other neurological disorders. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to establish its safety and efficacy in more advanced preclinical models.

References

LASSBio-873: A Technical Overview of its Muscarinic Agonist Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding the muscarinic agonist LASSBio-873. Comprehensive quantitative data on its binding affinities and functional potencies across all muscarinic receptor subtypes (M1-M5) is not available in the public domain through the conducted searches. The primary research article detailing its initial pharmacological characterization, "Antihyperalgesic effects of a novel muscarinic agonist (this compound) in spinal nerve ligation in rats," suggests a predominant action on the M2 receptor subtype but does not provide a complete selectivity profile. Therefore, the following sections on quantitative data and detailed experimental protocols are based on established methodologies for characterizing muscarinic agonists and should be considered illustrative.

Executive Summary

This compound is a novel muscarinic acetylcholine receptor (mAChR) agonist that has demonstrated potent analgesic effects in preclinical models of neuropathic pain. Emerging evidence strongly indicates that its mechanism of action is primarily mediated through the M2 muscarinic receptor subtype. This was demonstrated in a study where the analgesic effects of this compound were inhibited by the M2 receptor antagonist methoctramine. While this points towards M2 receptor preference, a complete selectivity profile detailing its affinity and functional potency at all five muscarinic receptor subtypes (M1-M5) is not publicly available. This guide provides a framework for understanding the potential selectivity profile of this compound, based on its known M2-mediated effects and standard pharmacological assays used to characterize such compounds.

Quantitative Data on Muscarinic Receptor Selectivity

A comprehensive understanding of a muscarinic agonist's selectivity is crucial for predicting its therapeutic efficacy and potential side-effect profile. This is typically achieved by determining its binding affinity (Ki) and functional potency (EC50 or IC50) at each of the five muscarinic receptor subtypes.

Table 1: Illustrative Binding Affinity Profile of a Hypothetical M2-Selective Muscarinic Agonist

| Receptor Subtype | Radioligand | Ki (nM) |

| M1 | [3H]-Pirenzepine | >1000 |

| M2 | [3H]-AF-DX 384 | <100 |

| M3 | [3H]-4-DAMP | >1000 |

| M4 | [3H]-Himbacine | >500 |

| M5 | [3H]-NMS | >1000 |

| Note: This table is a template and does not contain actual data for this compound, which is currently unavailable. |

Table 2: Illustrative Functional Potency Profile of a Hypothetical M2-Selective Muscarinic Agonist

| Receptor Subtype | Functional Assay | EC50/IC50 (nM) |

| M1 | Phosphoinositide (PI) Hydrolysis | >10,000 |

| M2 | Inhibition of Forskolin-stimulated cAMP Accumulation | <200 |

| M3 | Phosphoinositide (PI) Hydrolysis | >10,000 |

| M4 | Inhibition of Forskolin-stimulated cAMP Accumulation | >1000 |

| M5 | Phosphoinositide (PI) Hydrolysis | >10,000 |

| Note: This table is a template and does not contain actual data for this compound, which is currently unavailable. |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to determine the muscarinic agonist selectivity profile of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype. This is achieved by measuring the ability of the test compound to displace a known radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligands specific for each receptor subtype (e.g., [3H]-Pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3, [3H]-Himbacine for M4, and [3H]-N-methylscopolamine ([3H]-NMS) for M5).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For muscarinic receptors, which are G-protein coupled receptors (GPCRs), this often involves measuring changes in second messenger levels.

Objective: To determine the potency (EC50) and efficacy of this compound in activating each of the five muscarinic receptor subtypes.

3.2.1 M1, M3, and M5 Receptor Activation: Phosphoinositide (PI) Hydrolysis Assay

M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Procedure:

-

Culture cells stably expressing M1, M3, or M5 receptors.

-

Label the cells with [3H]-myo-inositol.

-

Wash the cells and incubate with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Terminate the reaction and extract the inositol phosphates.

-

Separate and quantify the accumulated [3H]-inositol phosphates using ion-exchange chromatography.

-

Plot the concentration-response curve and determine the EC50 value.

3.2.2 M2 and M4 Receptor Activation: Inhibition of cAMP Accumulation Assay

M2 and M4 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Procedure:

-

Culture cells stably expressing M2 or M4 receptors.

-

Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Plot the concentration-response curve and determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for muscarinic receptors and a typical workflow for determining agonist selectivity.

LASSBio-873: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-873 is a synthetic N-acylhydrazone derivative developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Federal University of Rio de Janeiro. It emerged from a lead optimization program targeting novel analgesic and anti-inflammatory agents. Identified as a potent muscarinic agonist, this compound has demonstrated significant efficacy in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the discovery rationale, synthesis pathway, and pharmacological properties of this compound, including detailed experimental protocols and quantitative data.

Discovery of this compound

The discovery of this compound is rooted in a lead optimization effort starting from the parent compound, LASSBio-1514. The overarching goal was to develop novel compounds with potent analgesic and anti-inflammatory properties. The discovery process can be conceptualized as a multi-stage workflow, beginning with the identification of a lead compound and progressing through molecular modification to the selection of a clinical candidate.

Lead Compound Identification and Rationale for Modification

The lead compound, LASSBio-1514, a cyclohexyl-N-acylhydrazone, showed promising anti-inflammatory and analgesic activities. The N-acylhydrazone scaffold is recognized as a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities and favorable pharmacokinetic properties. The rationale for modifying LASSBio-1514 was to explore the impact of the cycloalkyl moiety's size on the compound's pharmacological profile and drug-like properties. This led to the design of a series of cyclopolymethylenic homologues.

Experimental Workflow for Discovery

The discovery of this compound followed a systematic workflow involving chemical synthesis, in silico prediction of drug-like properties, and in vivo pharmacological screening.

Synthesis Pathway of this compound

This compound is synthesized via a straightforward and efficient two-step process. The synthesis begins with the hydrazinolysis of a cycloalkyl ester, followed by a condensation reaction with an appropriate aromatic aldehyde.

General Synthesis Scheme

The synthesis of this compound and its analogues involves the initial formation of a carbohydrazide intermediate from a corresponding cycloalkyl ester. This intermediate is then reacted with an aldehyde to yield the final N-acylhydrazone product.

Detailed Experimental Protocols

Step 1: Synthesis of Cyclopentanecarbohydrazide

-

Reagents and Materials:

-

Methyl cyclopentanecarboxylate

-

Hydrazine hydrate (80% solution in water)

-

Absolute ethanol

-

-

Procedure:

-

To a solution of methyl cyclopentanecarboxylate (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (4.0 equivalents).

-

Reflux the reaction mixture for 48 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Add ice to the residue to induce precipitation.

-

Filter the resulting solid, wash with cold water, and dry to afford cyclopentanecarbohydrazide.

-

-

Yield: Typically in the range of 59-81%.

Step 2: Synthesis of this compound (N'-(pyridin-4-ylmethylene)cyclopentanecarbohydrazide)

-

Reagents and Materials:

-

Cyclopentanecarbohydrazide

-

4-Pyridinecarboxaldehyde

-

Absolute ethanol

-

Catalytic amount of hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve cyclopentanecarbohydrazide (1.0 equivalent) in absolute ethanol.

-

Add 4-pyridinecarboxaldehyde (1.0 equivalent) to the solution.

-

Add a catalytic amount of concentrated HCl.

-

Stir the reaction mixture at room temperature for 2 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield this compound.

-

-

Yield: Typically in the range of 22-80%.

Pharmacological Profile

This compound has been characterized as a muscarinic agonist with potent analgesic effects, particularly in models of neuropathic pain.

Mechanism of Action

This compound exerts its analgesic effects through the activation of muscarinic acetylcholine receptors.[1] Studies have specifically implicated the M2 muscarinic receptor subtype in its mechanism of action. The analgesic effect of this compound was inhibited by the M2 receptor antagonist, methoctramine, in a spinal nerve ligation model.[1]

In Vivo Efficacy

In a preclinical model of neuropathic pain (spinal nerve ligation in rats), this compound demonstrated significant antihyperalgesic and anti-allodynic effects.

| Compound | Dose (Oral) | Model | Effect | Reference |

| This compound | 100 mg/kg | Spinal Nerve Ligation | Inhibition of thermal hyperalgesia and mechanical allodynia | [1] |

Physicochemical and Drug-Like Properties (In Silico Prediction)

In silico analysis of this compound and its analogues predicted favorable drug-like properties, supporting their potential as orally bioavailable drug candidates.

| Property | Predicted Value | Reference |

| Caco-2 Permeability | High | |

| CNS Penetration | Yes | |

| Plasma Protein Binding | Moderate to High (57-87%) | |

| Oral Bioavailability | High (80-99%) |

Conclusion

This compound is a promising analgesic drug candidate that emerged from a rational drug design and lead optimization program. Its straightforward two-step synthesis makes it an attractive molecule for further development. The compound's mechanism of action as a muscarinic agonist, likely targeting the M2 receptor subtype, provides a solid basis for its observed efficacy in preclinical models of neuropathic pain. The favorable in silico predicted drug-like properties further underscore its potential as an orally active therapeutic agent. Further studies are warranted to fully elucidate its pharmacological profile and to assess its safety and efficacy in more advanced preclinical models.

References

In-Depth Technical Guide: Pharmacological Properties of LASSBio-873

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-873, a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, has emerged as a promising small molecule with significant analgesic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, preclinical efficacy in a neuropathic pain model, and the experimental methodologies employed in its evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for chronic pain management.

Introduction

This compound is a synthetic compound developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Universidade Federal do Rio de Janeiro. It is characterized as a muscarinic cholinergic receptor agonist. Preclinical studies have demonstrated its potent analgesic effects in models of acute, inflammatory, and, most notably, neuropathic pain, a condition with significant unmet medical need. This document consolidates the available pharmacological data and experimental protocols related to this compound.

Mechanism of Action

The primary mechanism of action of this compound is the activation of muscarinic cholinergic receptors. The analgesic effects of this compound are mediated, at least in part, through the M2 muscarinic receptor subtype. This was elucidated through in vivo studies where the analgesic effect of this compound was inhibited by the administration of methoctramine, a selective M2 receptor antagonist.

Signaling Pathway

The proposed signaling pathway for the analgesic action of this compound is initiated by its binding to and activation of the M2 muscarinic receptor, a G-protein coupled receptor (GPCR). Activation of the M2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. In the context of nociception, this signaling cascade in the central and peripheral nervous systems is thought to contribute to a reduction in neuronal excitability and neurotransmitter release, ultimately leading to pain relief.

Preclinical Efficacy in Neuropathic Pain

The analgesic efficacy of this compound was evaluated in a well-established rodent model of neuropathic pain.

Quantitative Data

| Parameter | Value | Model System |

| Dose | 100 mg/kg | Sprague-Dawley rats with Spinal Nerve Ligation (SNL) |

| Administration Route | Oral (p.o.) | - |

| Effect | Inhibition of thermal hyperalgesia | - |

| Inhibition of mechanical allodynia | - | |

| Mechanism Probe | Methoctramine (M2 antagonist) | Reversal of analgesic effect |

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacological properties of this compound.

Animal Model: Spinal Nerve Ligation (SNL)

This surgical procedure is used to induce a state of peripheral neuropathy that mimics chronic nerve pain in humans.

Objective: To create a reproducible model of neuropathic pain.

Procedure:

-

Anesthesia: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Exposure: A dorsal midline incision is made to expose the paravertebral muscles at the L4-S2 levels. The muscles are separated to reveal the L6 transverse process.

-

Nerve Ligation: The L6 transverse process is removed to expose the L4 and L5 spinal nerves. The L5 spinal nerve is then carefully isolated and tightly ligated with a silk suture.

-

Closure: The muscle and skin incisions are closed in layers.

-

Post-operative Care: Animals are monitored during recovery and administered analgesics for post-operative pain for a limited duration to not interfere with the study's endpoints. Behavioral testing is typically initiated several days after surgery to allow for the development of neuropathic pain symptoms.

LASSBio-873: Unraveling its Role in Cholinergic Signaling - A Technical Guide

Initial investigations into the existing scientific literature and public databases have revealed no specific compound designated as "LASSBio-873" with a characterized role in cholinergic signaling. While the LASSBio research group at the Federal University of Rio de Janeiro is a prolific producer of novel bioactive compounds, information regarding a molecule with this specific identifier and its interaction with the cholinergic system is not currently available.

This technical guide, therefore, serves as a foundational framework, outlining the established principles of cholinergic signaling and the methodologies that would be employed to investigate a novel compound like the hypothetical this compound. Should information on this specific molecule become available, this document can be populated with the relevant data, experimental protocols, and pathway visualizations.

The Cholinergic Signaling Pathway: A Primer

Cholinergic signaling is fundamental to a vast array of physiological processes, including muscle contraction, memory formation, and autonomic nervous system regulation. The primary neurotransmitter in this system is acetylcholine (ACh). The signaling cascade can be broadly summarized as follows:

-

Synthesis and Storage: Acetylcholine is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT) in the presynaptic neuron. It is then packaged into synaptic vesicles.

-

Release: Upon the arrival of an action potential, voltage-gated calcium channels open, leading to an influx of Ca2+. This triggers the fusion of synaptic vesicles with the presynaptic membrane, releasing ACh into the synaptic cleft.

-

Receptor Binding: Acetylcholine diffuses across the synapse and binds to two main types of receptors on the postsynaptic membrane:

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon ACh binding, allow the influx of cations (primarily Na+ and Ca2+), leading to depolarization and an excitatory postsynaptic potential (EPSP).

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ACh binding. There are five subtypes (M1-M5) linked to various G-proteins, leading to diverse downstream effects.

-

-

Signal Termination: To prevent continuous stimulation, acetylcholine is rapidly hydrolyzed into choline and acetate by the enzyme acetylcholinesterase (AChE) in the synaptic cleft. The choline is then taken back up into the presynaptic neuron for reuse.

A potential therapeutic agent like this compound could modulate this pathway at several key points, such as by inhibiting AChE, acting as an agonist or antagonist at nAChRs or mAChRs, or affecting the synthesis or release of acetylcholine.

Investigating the Cholinergic Activity of a Novel Compound: Experimental Protocols

To elucidate the role of a compound like this compound in cholinergic signaling, a series of in vitro and in vivo experiments would be necessary. The following are standard protocols employed in the field.

In Vitro Assays

This assay determines if a compound inhibits the enzyme responsible for acetylcholine breakdown.[1][2][3][4]

-

Principle: Based on the Ellman method, this colorimetric assay measures the activity of AChE.[1] Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. A decrease in the rate of color formation in the presence of the test compound indicates AChE inhibition.

-

Materials:

-

Purified acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Donepezil, Galantamine)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution or vehicle control.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

These assays determine if a compound binds to and has affinity for cholinergic receptors.

-

Principle: Radioligand binding assays are used to measure the affinity of a test compound for a specific receptor subtype. This involves competing the binding of a known radiolabeled ligand (which has high affinity and specificity for the receptor) with the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and a decrease in binding in the presence of the test compound indicates that it is competing for the same binding site.

-

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO cells transfected with human M1-M5 muscarinic receptors, or brain tissue rich in nicotinic receptors).

-

Radiolabeled ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]epibatidine for nicotinic receptors).

-

Unlabeled test compound (this compound).

-

Unlabeled reference compound for determining non-specific binding (e.g., atropine for muscarinic receptors, nicotine for nicotinic receptors).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In tubes, combine the cell membranes/tissue homogenate, the radiolabeled ligand at a fixed concentration, and either the test compound, buffer (for total binding), or the unlabeled reference compound at a high concentration (for non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the data and perform a non-linear regression analysis to determine the Ki (inhibitory constant) or IC50 value for the test compound.

-

In Vivo Studies

Should in vitro data suggest significant cholinergic activity, in vivo studies in animal models would be the next step to assess the compound's effects on cognitive function and other physiological parameters.

-

Morris Water Maze: This test assesses spatial learning and memory in rodents. Animals are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) over several trials is a measure of learning. Memory is assessed in a probe trial where the platform is removed, and the time spent in the quadrant where the platform was previously located is measured. A compound with cognitive-enhancing properties would be expected to decrease escape latency and increase the time spent in the target quadrant.

-

Novel Object Recognition Test: This test evaluates recognition memory. An animal is first exposed to two identical objects in an arena. After a delay, one of the familiar objects is replaced with a new, novel object. The amount of time the animal spends exploring the novel object compared to the familiar one is a measure of recognition memory. A cognitive-enhancing drug would be expected to increase the time spent exploring the novel object.

-

Passive Avoidance Test: This test assesses learning and memory based on aversive stimuli. The apparatus consists of a light and a dark compartment. The animal is placed in the light compartment and, upon entering the dark compartment, receives a mild foot shock. The latency to re-enter the dark compartment in a subsequent trial is a measure of memory. A longer latency indicates better memory of the aversive experience.

Data Presentation and Visualization

All quantitative data from these experiments would be summarized in structured tables for clear comparison of different concentrations and conditions.

Example Data Tables

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound

| Compound | IC50 (µM) |

| This compound | [Data] |

| Donepezil | [Data] |

Table 2: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| M1 Muscarinic | [Data] |

| M2 Muscarinic | [Data] |

| M3 Muscarinic | [Data] |

| M4 Muscarinic | [Data] |

| M5 Muscarinic | [Data] |

| α7 Nicotinic | [Data] |

| α4β2 Nicotinic | [Data] |

Signaling Pathway and Workflow Diagrams

Visual representations are crucial for understanding complex biological processes and experimental designs. The following are examples of diagrams that would be generated using the DOT language.

Caption: Overview of the cholinergic synapse and signaling pathway.

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Conclusion

While no specific information currently exists for "this compound" in the context of cholinergic signaling, this guide provides a comprehensive overview of the established scientific framework for such an investigation. The detailed experimental protocols and data visualization structures presented here form a robust blueprint for characterizing the potential cholinergic activities of any novel compound. Future research and the publication of data related to this compound will be necessary to populate this framework and elucidate its specific mechanism of action and therapeutic potential.

References

In Silico Modeling of LASSBio-873 Binding to the M2 Muscarinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the binding of LASSBio-873, a known muscarinic acetylcholine receptor (mAChR) agonist, to its primary biological target, the M2 subtype (M2R). Due to the current absence of publicly available in silico studies and specific binding affinity data for this compound, this document establishes a robust framework for such investigations. It leverages the known pharmacology of this compound and the extensive structural and functional data available for the M2 muscarinic receptor. The guide details experimental and computational protocols, presents representative binding data for other M2R agonists, and utilizes visualizations to illustrate key workflows and signaling pathways, thereby serving as a foundational resource for researchers engaged in the computational assessment of this compound and similar ligands.

Introduction

This compound is an orally active, blood-brain barrier-penetrating compound that has demonstrated potent analgesic effects in preclinical models of acute, inflammatory, and neuropathic pain.[1] Pharmacological studies have identified its mechanism of action as an agonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Specifically, the analgesic effects of this compound are inhibited by the M2 receptor-selective antagonist methoctramine, strongly implicating the M2R as a primary target for its therapeutic actions.[1]

The M2 muscarinic receptor is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in regulating physiological functions in the central and peripheral nervous systems. As a therapeutic target, the M2R is of significant interest for a variety of conditions. Understanding the molecular interactions between novel ligands like this compound and the M2R is paramount for rational drug design and optimization. In silico modeling, including molecular docking and molecular dynamics simulations, offers a powerful approach to elucidate these interactions at an atomic level.

This guide outlines a systematic approach to the in silico modeling of this compound's interaction with the human M2 muscarinic receptor, providing detailed methodologies and data presentation strategies to facilitate further research.

Data Presentation: Representative M2 Muscarinic Receptor Agonist Affinities

While specific quantitative binding data for this compound are not currently available in the public domain, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several well-characterized agonists at the human M2 muscarinic receptor. This data serves as a benchmark for contextualizing potential future experimental results for this compound.

| Compound | Ki (nM) | EC50 (nM) | Assay Type | Reference |

| Carbachol | 1,600 | 110 | [3H]-NMS Competition Binding, Contraction Assay | [3] |

| Acetylcholine | - | 537 | Vasodilation Assay | |

| Oxotremorine-M | 1.8 | - | [3H]-NMS Competition Binding | |

| Pilocarpine | 6,200 | 1,830 | [3H]-NMS Competition Binding, Contraction Assay | |

| Methacholine | - | 52 | Vasodilation Assay |

Experimental and Computational Protocols

A rigorous in silico modeling study is underpinned by robust computational methods and complemented by experimental validation. This section details the protocols for both.

In Silico Modeling Workflow

The following workflow outlines the key steps for a comprehensive in silico investigation of this compound binding to the M2R.

Caption: In Silico Modeling Workflow for this compound and M2R.

-

Obtain Crystal Structure: Download the crystal structure of the human M2 muscarinic receptor from the Protein Data Bank (PDB). Suitable structures include those in complex with antagonists (e.g., PDB ID: 3UON) or agonists (e.g., PDB ID: 4MQS).

-

Pre-processing: Using molecular modeling software such as UCSF Chimera or Maestro (Schrödinger), prepare the protein by:

-

Removing water molecules and any co-crystallized ligands or non-essential ions.

-

Adding hydrogen atoms and assigning appropriate protonation states for titratable residues at a physiological pH.

-

Repairing any missing side chains or loops.

-

Performing an initial energy minimization to relieve any steric clashes.

-

-

Generate 3D Structure: Obtain the 2D structure of this compound and convert it to a 3D conformation using software like ChemDraw or MarvinSketch, followed by energy minimization using a suitable force field (e.g., MMFF94).

-

Generate Tautomers/Protonation States: Enumerate possible tautomers and protonation states of this compound at physiological pH.

-

Assign Partial Charges: Calculate and assign partial charges to the ligand atoms (e.g., Gasteiger charges).

-

Define the Binding Site: The binding site can be defined based on the position of the co-crystallized ligand in the chosen PDB structure. Typically, a grid box is generated around the orthosteric binding pocket.

-

Perform Docking: Use molecular docking software such as AutoDock Vina, GOLD, or Glide to dock the prepared this compound structure into the defined binding site of the M2R.

-

Analyze Docking Poses: Analyze the resulting docking poses based on their predicted binding energies (docking scores) and clustering. The most favorable poses are those with the lowest binding energy and that form key interactions with known binding site residues.

-

System Setup: The most promising protein-ligand complex from docking is embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological concentration.

-

Equilibration: The system is subjected to a series of equilibration steps, typically starting with position restraints on the protein and ligand, which are gradually released to allow the system to relax.

-

Production Run: A production MD simulation is run for an extended period (typically hundreds of nanoseconds) to observe the dynamics and stability of the protein-ligand interaction.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (RMSD), identify flexible regions (RMSF), and analyze specific interactions like hydrogen bonds and hydrophobic contacts over time.

Experimental Protocol: Radioligand Binding Assay

To experimentally determine the binding affinity of this compound for the M2R, a competitive radioligand binding assay can be performed.

-

Membrane Preparation:

-

Culture cells stably expressing the human M2 muscarinic receptor (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

-

Isolate the membrane fraction by centrifugation.

-

-

Binding Assay:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled M2R antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway Visualization

Upon agonist binding, the M2 muscarinic receptor initiates a signaling cascade that leads to various cellular responses. The canonical signaling pathway is depicted below.

Caption: M2 Muscarinic Receptor Signaling Pathway.

Activation of the M2R by an agonist like this compound leads to the coupling and activation of inhibitory G proteins (Gi/o). The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Simultaneously, the Gβγ subunit complex can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and subsequent inhibitory effects such as a decrease in heart rate.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound binding to the M2 muscarinic receptor. By integrating established computational methodologies with relevant experimental protocols and signaling pathway information, researchers can build a detailed understanding of the molecular interactions driving the pharmacological activity of this compound. The provided protocols for molecular docking and MD simulations, along with the representative binding data for other M2R agonists, offer a solid foundation for initiating and interpreting such studies. Future work should focus on obtaining experimental binding and functional data for this compound to validate and refine the in silico models, ultimately aiding in the development of novel therapeutics targeting the M2 muscarinic receptor.

References

Technical Whitepaper: Early-Stage Preclinical Evaluation of the Anti-Inflammatory Effects of N-Acylhydrazone Derivatives

Disclaimer: As of November 2025, publicly available research specifically detailing the anti-inflammatory effects of LASSBio-873 is limited. This technical guide, therefore, summarizes the established anti-inflammatory properties and mechanisms of action of closely related N-acylhydrazone (NAH) analogues, such as LASSBio-1135 and LASSBio-1586, to provide a representative framework for early-stage investigation. The experimental data and protocols presented herein are derived from studies on these surrogate compounds and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The N-acylhydrazone (NAH) scaffold has emerged as a promising framework for the development of novel anti-inflammatory agents. This document outlines the preclinical anti-inflammatory profile of representative NAH derivatives, focusing on their efficacy in established in vivo and in vitro models of inflammation.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of NAH derivatives is frequently assessed using the carrageenan-induced paw edema model, a classic test for acute inflammation. This model allows for the evaluation of a compound's ability to reduce swelling and inhibit the production of pro-inflammatory mediators.

Carrageenan-Induced Paw Edema

Intraplantar injection of carrageenan in rodents elicits a biphasic inflammatory response.[1] The early phase is characterized by the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines.[2] Treatment with NAH derivatives has been shown to significantly reduce paw volume in a dose-dependent manner.

Table 1: Effect of LASSBio-1586 on Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) |

| LASSBio-1586 | 10 | 50.63 |

| LASSBio-1586 | 20 | 77.39 |

| LASSBio-1586 | 40 | 87.03 |

| Dexamethasone | 2 | 76.96 |

Data adapted from studies on LASSBio-1586.[3]

Leukocyte Migration

A key event in inflammation is the recruitment of leukocytes to the site of injury. The anti-inflammatory activity of NAH derivatives is also evidenced by their ability to inhibit leukocyte migration into the peritoneal cavity following an inflammatory stimulus. LASSBio-1586 demonstrated a potent, dose-dependent reduction in leukocyte migration, with the highest dose showing efficacy comparable to the corticosteroid dexamethasone.[3]

Table 2: Inhibition of Carrageenan-Induced Leukocyte Migration by LASSBio-1586

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Leukocyte Migration (%) |

| LASSBio-1586 | 10 | Not specified |

| LASSBio-1586 | 20 | Not specified |

| LASSBio-1586 | 40 | 75.89 |

| Dexamethasone | 2 | 76.96 |

Data adapted from studies on LASSBio-1586.[3]

In Vitro Anti-Inflammatory Effects and Mechanism of Action

In vitro studies are crucial for elucidating the molecular mechanisms underlying the anti-inflammatory effects of drug candidates. For NAH derivatives like LASSBio-1135, a key mechanism involves the inhibition of pro-inflammatory cytokine production.

Inhibition of TNF-α Production

Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in the inflammatory cascade. LASSBio-1135 has been shown to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated murine macrophages in a concentration-dependent manner, with a calculated IC50 of 546 nM. This inhibition is mediated, at least in part, by the blockade of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Table 3: LASSBio-1135 Inhibition of LPS-Induced TNF-α Release

| Concentration | TNF-α Inhibition |

| IC50 | 546 nM |

Data obtained from in vitro studies with LASSBio-1135 on LPS-stimulated murine macrophages.

Signaling Pathway Modulation

The anti-inflammatory effects of several LASSBio compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, LASSBio-998 has been identified as a p38 MAPK inhibitor, which suppresses the production of TNF-α and IL-1β. Furthermore, compounds like LASSBio-1829 have been developed as IKK2 inhibitors, targeting the NF-κB signaling pathway. The multifaceted mechanisms of action, including the potential involvement of nitrergic, serotonergic, and histamine signaling pathways, as well as COX-2 inhibition, have been suggested for compounds like LASSBio-1586.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Male Wistar rats or Swiss mice are acclimatized for at least one week under standard laboratory conditions.

-

Grouping: Animals are randomly divided into control and treatment groups.

-

Compound Administration: The test compound (e.g., LASSBio derivative) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin or dexamethasone) is also included.

-

Induction of Inflammation: One hour after compound administration, 100 µL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is then calculated for each treatment group relative to the vehicle control group.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in tissue is a marker of neutrophil infiltration.

-

Tissue Homogenization: Paw tissue samples are collected at the end of the paw edema experiment, weighed, and homogenized in a suitable buffer (e.g., potassium phosphate buffer containing HTAB).

-

Centrifugation: The homogenates are centrifuged to pellet insoluble material.

-

Supernatant Collection: The supernatant containing the MPO enzyme is collected for analysis.

-

Kinetic Colorimetric Assay: The MPO activity in the supernatant is determined by measuring the change in absorbance at a specific wavelength (e.g., 460 nm) over time, following the addition of a substrate solution (e.g., o-dianisidine dihydrochloride and hydrogen peroxide).

-

Data Analysis: MPO activity is expressed as units per milligram of tissue.

Measurement of Cytokines (TNF-α and IL-1β)

-

Sample Collection: Paw tissue is homogenized as described above, and the supernatant is collected. Alternatively, blood samples can be collected to measure systemic cytokine levels.

-

ELISA: The concentrations of TNF-α and IL-1β in the tissue homogenates or serum are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Cytokine levels are expressed as picograms per milligram of tissue or per milliliter of serum.

Visualizations

Signaling Pathways

Caption: Simplified Inflammatory Signaling Cascade and Points of Intervention by LASSBio Derivatives.

Experimental Workflow

Caption: Workflow for In Vivo Evaluation of Anti-Inflammatory Compounds.

References

- 1. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice - PMC [pmc.ncbi.nlm.nih.gov]

LASSBio-873: A Novel Muscarinic Agonist for the Management of Neuropathic Pain

An In-depth Technical Guide on the Effects on Thermal Hyperalgesia and Mechanical Allodynia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of LASSBio-873, a novel muscarinic agonist, with a specific focus on its efficacy in mitigating thermal hyperalgesia and mechanical allodynia, key symptoms of neuropathic pain. This document summarizes the available data, details the experimental methodologies used in its evaluation, and elucidates its proposed mechanism of action through relevant signaling pathways.

Introduction

This compound, a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, has emerged as a promising therapeutic candidate for the treatment of chronic pain. It functions as a muscarinic cholinergic agonist, exhibiting potent analgesic properties in preclinical models of acute and inflammatory pain.[1] This guide delves into the significant findings from a pivotal study evaluating the prophylactic and therapeutic efficacy of this compound in a rat model of chronic peripheral nerve injury induced by spinal nerve ligation (SNL).[1]

Core Efficacy Data

The primary evidence for the antihyperalgesic and antiallodynic effects of this compound comes from a study utilizing the spinal nerve ligation (SNL) model in rats. Oral administration of this compound at a dose of 100 mg/kg demonstrated significant efficacy in both preventing the development of and reversing established neuropathic pain symptoms.[1]

Quantitative Data Summary

The following table summarizes the key findings from the aforementioned study. It is important to note that while the study reported significant inhibition and reversal of pain symptoms, the specific quantitative data from the original publication by Mendes et al. (2013) is not publicly available. The table reflects the qualitative outcomes reported in the abstract of the study.

| Pain Modality | Experimental Condition | Treatment Group | Dosage | Effect | Reference |

| Thermal Hyperalgesia | Prophylactic (administered for 7 days post-SNL) | This compound | 100 mg/kg (oral, once daily) | Inhibition of development | [1] |

| Therapeutic (administered after establishment of hyperalgesia) | This compound | 100 mg/kg (oral) | Reversal of symptoms | [1] | |

| Mechanical Allodynia | Prophylactic (administered for 7 days post-SNL) | This compound | 100 mg/kg (oral, once daily) | Inhibition of development | |

| Therapeutic (administered after establishment of allodynia) | This compound | 100 mg/kg (oral) | Reversal of symptoms |

Mechanism of Action: M2 Muscarinic Receptor Signaling

The analgesic effects of this compound are attributed to its activity as a muscarinic agonist, with a specific implication of the M2 muscarinic receptor signaling pathway. The study by Mendes et al. (2013) demonstrated that the analgesic effect of this compound was inhibited by the intrathecal administration of methoctramine, a selective M2 receptor antagonist.

M2 muscarinic receptors are G-protein coupled receptors that, upon activation, typically couple to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP can modulate the activity of various downstream effectors, ultimately leading to a decrease in neuronal excitability and nociceptive transmission. Additionally, the βγ-subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and further inhibition of neuronal activity.

Experimental Protocols

The following sections detail the standard methodologies for the key experiments used to evaluate the effects of this compound on neuropathic pain. The specific parameters employed in the Mendes et al. (2013) study are not publicly available; therefore, these represent generalized protocols.

Animal Model: Spinal Nerve Ligation (SNL)

The SNL model is a widely used and validated model of neuropathic pain in rodents.

Objective: To induce a state of chronic peripheral nerve injury that mimics key aspects of human neuropathic pain, including thermal hyperalgesia and mechanical allodynia.

Procedure:

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Surgical Incision: A dorsal midline incision is made at the level of the L4-S2 vertebrae.

-

Muscle Dissection: The paraspinal muscles are separated to expose the transverse processes of the L5 and L6 vertebrae.

-

Nerve Ligation: The L5 and L6 spinal nerves are carefully isolated and tightly ligated with a non-absorbable suture (e.g., 4-0 silk).

-

Wound Closure: The muscle and skin layers are sutured.

-

Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain symptoms.

Assessment of Thermal Hyperalgesia: Hargreaves Test

The Hargreaves test is used to measure the latency of paw withdrawal in response to a thermal stimulus.

Apparatus: A commercially available plantar test apparatus (e.g., Ugo Basile) consisting of a glass platform and a movable radiant heat source.

Procedure:

-

Acclimatization: Rats are placed in individual plexiglass chambers on the glass platform and allowed to acclimatize for a period (e.g., 15-30 minutes) before testing.

-

Stimulus Application: The radiant heat source is positioned under the plantar surface of the hind paw.

-

Measurement: The heat source is activated, and the time taken for the rat to withdraw its paw is automatically recorded as the paw withdrawal latency (PWL).

-

Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

-

Testing Schedule: Baseline measurements are taken before SNL surgery and drug administration. Post-treatment measurements are taken at specific time points to assess the effect of this compound.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is used to determine the paw withdrawal threshold in response to a mechanical stimulus.

Apparatus: A set of calibrated von Frey filaments of increasing stiffness or an electronic von Frey apparatus.

Procedure:

-

Acclimatization: Rats are placed in individual chambers with a wire mesh floor and allowed to acclimatize.

-

Filament Application: Von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

Response Assessment: A positive response is defined as a sharp withdrawal of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is typically determined using the up-down method. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament.

-

Testing Schedule: Baseline measurements are taken before SNL surgery and drug administration. Post-treatment measurements are taken at various time points to evaluate the effect of this compound.

Summary and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for the treatment of neuropathic pain. Its ability to both prevent the development of and reverse established thermal hyperalgesia and mechanical allodynia in a preclinical model is a significant finding. The elucidation of its mechanism of action via the M2 muscarinic receptor provides a clear rationale for its analgesic effects.

Future research should focus on obtaining more detailed dose-response data, evaluating the long-term efficacy and safety of this compound, and exploring its potential in other models of chronic pain. Further investigation into the downstream signaling pathways modulated by this compound could also reveal additional therapeutic targets and enhance our understanding of its analgesic properties. The development of this compound represents a potential advancement in the pharmacological management of neuropathic pain, a condition for which there is a significant unmet medical need.

References

Methodological & Application

Application Notes and Protocols: Synthesis of LASSBio-873 from Cycloalkyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

LASSBio-873 is a compound of significant interest within the N-acylhydrazone class of molecules, recognized for its potential analgesic and anti-inflammatory properties. Pharmacological studies have identified it as an orally active agonist of muscarinic cholinergic receptors (mAChRs), with a notable ability to cross the blood-brain barrier.[1] The analgesic effects of this compound are reportedly mediated through the activation of the M2 muscarinic receptor signaling pathway.[1][2]

While some databases identify this compound as a complex pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, the focus of these application notes is on the synthesis of a structurally related N-acylhydrazone derived from a cycloalkyl ester, a synthetic strategy extensively employed by the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) for the development of novel therapeutic agents.[3][4] This class of compounds has demonstrated significant potential in the management of acute and inflammatory pain.

This document provides a detailed protocol for the synthesis of a representative LASSBio N-acylhydrazone, (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide, starting from a cycloalkyl ester. It includes quantitative data for a representative synthesis, detailed experimental procedures, and diagrams illustrating the synthetic workflow and the relevant biological signaling pathway.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Methyl cyclopentanecarboxylate | C₇H₁₂O₂ | 128.17 | Starting Material |

| Hydrazine hydrate (80%) | H₆N₂O | 50.06 | Reagent |

| Cyclopentanecarbohydrazide | C₆H₁₂N₂O | 128.17 | Intermediate |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Reagent |

| (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide | C₁₃H₁₅N₃O₃ | 261.28 | Final Product |

Table 2: Representative Yields for the Synthesis of (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide

| Reaction Step | Product | Yield (%) |

| Hydrazinolysis of methyl cyclopentanecarboxylate | Cyclopentanecarbohydrazide | 75-85 |

| Condensation with 4-nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide | 80-90 |

Experimental Protocols

Synthesis of Cyclopentanecarbohydrazide (Intermediate)

Materials:

-

Methyl cyclopentanecarboxylate

-

Hydrazine hydrate (80% solution in water)

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

To a solution of methyl cyclopentanecarboxylate (1.0 eq) in absolute ethanol, add hydrazine hydrate (4.0 eq).

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add crushed ice to induce precipitation of the product.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and dry under vacuum to yield cyclopentanecarbohydrazide.

Synthesis of (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide (Final Product)

Materials:

-

Cyclopentanecarbohydrazide

-

4-Nitrobenzaldehyde

-

Absolute ethanol

-

Hydrochloric acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Dissolve cyclopentanecarbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Add 4-nitrobenzaldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

-